![molecular formula C11H8BrN3S B12929962 6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole CAS No. 947534-77-2](/img/structure/B12929962.png)
6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole typically involves the reaction of 3-bromoaniline with carbon disulfide and hydrazine hydrate to form the intermediate 3-bromo-1,2,4-thiadiazole. This intermediate is then reacted with 2-bromoacetophenone under basic conditions to yield the final product .
Industrial Production Methods
Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 6-phenyl-3-methylimidazo[1,2-d][1,2,4]thiadiazole.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its cytotoxic properties against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties
Wirkmechanismus
The mechanism of action of 6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole involves its interaction with cellular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biochemical pathways. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial effects, or interfere with cell division in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Phenyl-3-methylimidazo[1,2-d][1,2,4]thiadiazole
- 6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole
- 6-(3-Chlorophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole
Uniqueness
6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which can significantly influence its reactivity and biological activity. This substitution pattern can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development .
Eigenschaften
CAS-Nummer |
947534-77-2 |
|---|---|
Molekularformel |
C11H8BrN3S |
Molekulargewicht |
294.17 g/mol |
IUPAC-Name |
6-(3-bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole |
InChI |
InChI=1S/C11H8BrN3S/c1-7-14-16-11-13-10(6-15(7)11)8-3-2-4-9(12)5-8/h2-6H,1H3 |
InChI-Schlüssel |
CBWIRUXACZNZLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NSC2=NC(=CN12)C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


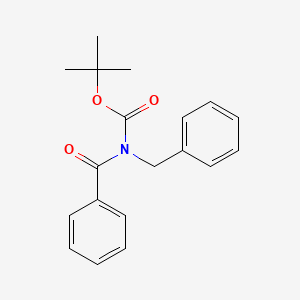
![3,4,5,6-Tetrahydrocyclopenta[d]imidazol-2(1H)-one](/img/structure/B12929890.png)
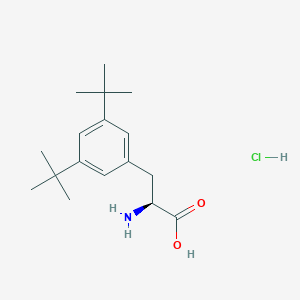
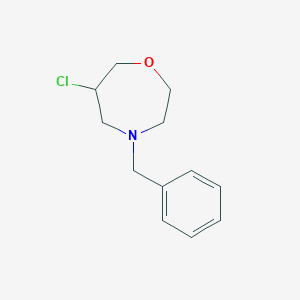
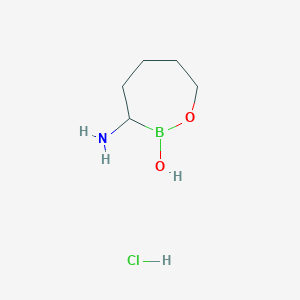
![6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12929917.png)
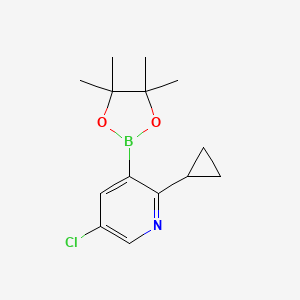
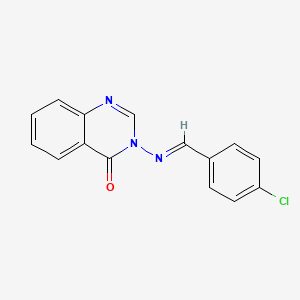
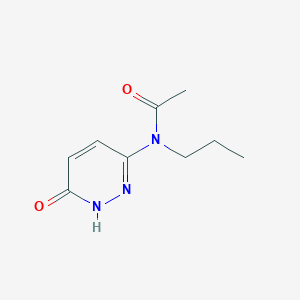
![4-Pyrimidinamine, 5-[(4-methoxyphenyl)methyl]-6-methyl-2-phenyl-](/img/structure/B12929929.png)

![Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate](/img/structure/B12929937.png)

![Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12929958.png)
